![molecular formula C13H13N3O2 B2668859 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide CAS No. 86894-60-2](/img/structure/B2668859.png)

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

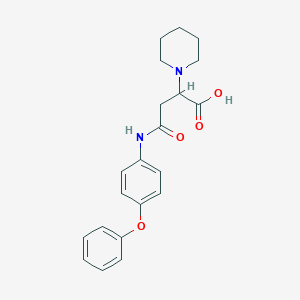

“2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” is a derivative of pyridazinone, a class of compounds that contain two adjacent nitrogen atoms in their six-membered ring structure . Pyridazinones have been reported to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of “this compound” involves an efficient one-pot process starting from amino acid esters and azides . The hydrazide intermediate was further reacted with selected aldehydes to give the corresponding hydrazones .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H-NMR, 13C-NMR, IR, and HRMS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include regioselective N alkylation and subsequent hydrazinolysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Pyridazin-3-one Derivatives : A study detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the chemical versatility and potential for further functionalization of compounds related to "2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide" (Ibrahim & Behbehani, 2014).

- Chemical Reactivity and Derivative Formation : Research demonstrated the utility of pyridazinone derivatives in synthesizing fused azines and other heterocyclic compounds, indicating their importance in medicinal chemistry and material science (Al-Afaleq & Abubshait, 2001).

Biological Activity

- Antimicrobial Agents : Some studies explored the antimicrobial properties of pyridazinone derivatives, suggesting their potential in developing new antimicrobial agents (Hossan et al., 2012).

- Antinociceptive Activity : Research into pyridazinone derivatives has shown significant antinociceptive activities, indicating their potential application in pain management (Doğruer et al., 2000).

Pharmacological Implications

- Acetylcholinesterase Inhibitors : Discovery of 2,6-disubstituted pyridazinone derivatives as novel acetylcholinesterase (AChE) inhibitors highlighted the potential of such compounds in treating neurological disorders, such as Alzheimer's disease (Xing et al., 2013).

Chemical Reactivity and Synthesis Techniques

- Novel Synthesis Methods : Studies have developed efficient synthesis techniques for pyridazinone derivatives, providing foundational methods for further chemical investigations and applications in various domains (Cho et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPXMAABJIDBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)

![3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2668796.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2668797.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)